molecular formula C21H20O13 B150170 4-o-Galloylbergenin CAS No. 82958-45-0

4-o-Galloylbergenin

Número de catálogo: B150170
Número CAS: 82958-45-0
Peso molecular: 480.4 g/mol
Clave InChI: QKSHSFQTWCKTFV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-O-Galloylbergenin is a derivative of bergenin, a glycosidic derivative of trihydroxybenzoic acid. Bergenin was first discovered in 1880 from the rhizomes of the medicinal plant Bergenia crassifolia. This compound has garnered attention due to its various pharmacological activities, including antioxidant, anti-inflammatory, and antitumor properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-O-Galloylbergenin can be synthesized through the esterification of bergenin with gallic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods: Industrial production of this compound involves the extraction of bergenin from plant sources such as Bergenia crassifolia, followed by chemical modification. The process includes the isolation of bergenin using solvents like methanol or ethanol, followed by esterification with gallic acid under controlled conditions .

Análisis De Reacciones Químicas

Types of Reactions: 4-O-Galloylbergenin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups .

Aplicaciones Científicas De Investigación

Antioxidant Activity

4-O-Galloylbergenin exhibits significant antioxidant properties. Studies have shown that it possesses strong radical scavenging activities, which are crucial in combating oxidative stress-related diseases. The compound has been identified as a potential superoxide dismutase (SOD) ligand, demonstrating effective interaction with SOD in molecular docking simulations, indicating its role in reducing oxidative damage in biological systems .

Anti-Hyperuricemic Effects

Research indicates that this compound can inhibit xanthine oxidase (XOD), an enzyme involved in uric acid production. This inhibition suggests potential applications in managing conditions like gout, where hyperuricemia is a significant concern. The compound's binding affinity to XOD has been documented, showing promising results for therapeutic use .

Anti-Cancer Potential

The compound has demonstrated anti-cancer properties by inducing apoptosis in cancer cells and inhibiting cell migration. Mechanistic studies reveal that it may enhance the expression of pro-apoptotic proteins while suppressing anti-apoptotic factors, making it a candidate for cancer therapy .

Antiviral Activity

This compound has shown effectiveness against various viruses, including coronaviruses. Its structural analogs have been tested for antiviral properties, suggesting that this compound could be developed into antiviral medications .

Antioxidative and Anti-Hyperuricemic Components

A study highlighted the antioxidative and anti-hyperuricemic effects of this compound alongside other compounds derived from Rheum palmatum. The results indicated that this compound effectively interacted with SOD and inhibited XOD, showcasing its dual role in managing oxidative stress and uric acid levels .

Cancer Cell Studies

In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, including HeLa cells. The compound was found to inhibit galectin-3 enzyme activity, which is implicated in cancer progression .

Antiviral Research

Research involving the antiviral properties of gallic acid derivatives, including this compound, showed promising results against SARS-CoV-2 and other coronaviruses. The study confirmed its efficacy through live virus experiments, supporting its potential use in developing antiviral therapies .

Comparative Data Table

Property This compound Other Derivatives
Antioxidant ActivityStrongVaries by compound
Xanthine Oxidase InhibitionEffectiveVaries
Apoptosis InductionYesYes (varies)
Antiviral ActivityYesYes (varies)
Cancer Cell Migration InhibitionYesYes (varies)

Mecanismo De Acción

The mechanism of action of 4-O-Galloylbergenin involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

4-O-Galloylbergenin is unique compared to other similar compounds due to its specific galloyl moiety, which enhances its pharmacological properties. Similar compounds include:

Actividad Biológica

4-o-Galloylbergenin is a derivative of bergenin, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant and antiplasmodial properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C21H20O13C_{21}H_{20}O_{13} and a molecular weight of 480.38 g/mol. It can be isolated from various plant sources, including the rhizome of Ardisia gigantifolia and Bergenia crassifolia .

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. The effectiveness of this compound was evaluated using various assays, including DPPH radical scavenging activity, reducing power assay, and total antioxidant capacity.

Table 1: Antioxidant Activity Comparison

Compound% Radical Scavenging Activity (RSA)EC50 (μg/mL)Reducing Power Assay (RPA)Total Antioxidant Capacity
This compound87.26 ± 1.6717.276 ± 0.0581.315 ± 0.027951.50 ± 109.64
Bergenin6.858 ± 0.32999.807 ± 3.1200.055 ± 0.00249.159 ± 3.136
Ascorbic Acid97.85 ± 0.6236.571 ± 0.3033.351 ± 0.0342478.36 ± 173.81
Gallic Acid98.12 ± 0.9314.732 ± 0.1871.435 ± 0.0312201.05 ± 152.33

As shown in Table 1, the radical scavenging activity of this compound is significantly higher than that of bergenin itself, indicating its potential as a powerful antioxidant agent .

Antiplasmodial Activity

The antiplasmodial activity of this compound was assessed against Plasmodium falciparum, the parasite responsible for malaria. In vitro studies revealed that it has a promising IC50 value, indicating effective inhibition of the parasite's growth.

Table 2: Antiplasmodial Activity

CompoundSourceIC50 (μg/mL)
This compoundWhole plant of M. philippensis<8 μM (7.85 μM)
BergeninVarious sources>8 μM
ChloroquineStandard control<28 nM

The results indicate that the antiplasmodial activity of this compound is comparable to that of standard antimalarial drugs like chloroquine .

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

  • Antioxidant Mechanism : It scavenges free radicals, thereby preventing oxidative stress and cellular damage.
  • Antimalarial Mechanism : The compound may interfere with the metabolic processes of P. falciparum, leading to reduced parasitemia levels in treated subjects .

Case Studies and Research Findings

A notable study conducted on mice infected with P. falciparum demonstrated that treatment with extracts rich in bergenin derivatives, including this compound, resulted in significant reductions in parasitic load and inflammation markers . The treatment also induced a Th1-type immune response, further supporting its potential as a therapeutic agent against malaria.

Q & A

Basic Research Questions

Q. What are the established methods for isolating and purifying 4-O-Galloylbergenin from natural sources?

Methodological Answer:

  • Extraction: Use polar solvents (e.g., methanol/water mixtures) for initial extraction from plant material (e.g., Ardisia gigantifolia roots). Column chromatography (silica gel, Sephadex LH-20) is standard for purification, with TLC and HPLC-MS for monitoring .
  • Validation: Confirm purity via NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS). Compare spectral data with published references to avoid misidentification of structurally similar bergenin derivatives .

Q. How are spectroscopic techniques applied to elucidate the structure of this compound?

Methodological Answer:

  • NMR Analysis: Assign galloyl and bergenin moieties using ¹H-¹³C HMBC correlations to identify ester linkages. For example, the galloyl group’s carbonyl (δ ~165-170 ppm) correlates with bergenin’s hydroxyl protons .
  • Mass Spectrometry: Use HRMS to confirm molecular formula (e.g., [M-H]⁻ at m/z 483.0774 for C₂₁H₂₀O₁₂). Fragmentation patterns distinguish 4-O-galloylation from positional isomers (e.g., 11-O-galloylbergenin) .

Advanced Research Questions

Q. How can network pharmacology models be designed to study this compound’s multi-target mechanisms in colorectal cancer?

Methodological Answer:

  • Target Prediction: Use SwissTargetPrediction or SEA databases to identify potential protein targets (e.g., EGFR, AKT1). Validate via molecular docking (AutoDock Vina) to assess binding affinity and pose stability .
  • Pathway Enrichment: Perform KEGG/GO analysis on predicted targets to map oncogenic pathways (e.g., PI3K-AKT). Cross-reference with transcriptomic data from CRC cell lines to prioritize in vitro validation .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Data Triangulation: Compare studies for variables like cell line specificity (e.g., HCT116 vs. SW480), assay conditions (e.g., hypoxia vs. normoxia), and compound purity (≥95% by HPLC).
  • Statistical Tools: Apply multivariate analysis (e.g., PCA) to isolate confounding factors. Replicate experiments with standardized protocols (e.g., MTT assay with positive controls like 5-FU) .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetics?

Methodological Answer:

  • In Vivo Models: Use Sprague-Dawley rats for bioavailability studies. Monitor plasma concentrations via LC-MS/MS at critical timepoints (0.5–24 h post-administration).
  • Metabolite Profiling: Incubate with liver microsomes to identify phase I/II metabolites. Use UPLC-QTOF-MS to detect glucuronidation or sulfation products .

Q. How can researchers validate the specificity of this compound’s antioxidant activity in complex biological matrices?

Methodological Answer:

  • Competitive Assays: Compare DPPH/ABTS radical scavenging against gallic acid (positive control) and BHT (non-phenolic antioxidant). Use ESR spectroscopy to confirm free radical quenching mechanisms.
  • Cellular Models: Apply ROS-sensitive probes (e.g., DCFH-DA) in LPS-stimulated macrophages. Include knockdown models (e.g., Nrf2⁻/⁻) to test pathway dependency .

Q. Methodological Best Practices

  • Reproducibility: Document experimental parameters in line with BJOC guidelines (e.g., solvent purity, column dimensions, NMR acquisition settings) .
  • Data Reporting: Include raw spectral data and docking scores in supplementary materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .
  • Ethical Compliance: For in vivo studies, follow ARRIVE 2.0 guidelines for animal welfare reporting .

Propiedades

IUPAC Name

[3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O13/c1-31-16-10(25)4-7-12(15(16)28)17-19(34-21(7)30)18(14(27)11(5-22)32-17)33-20(29)6-2-8(23)13(26)9(24)3-6/h2-4,11,14,17-19,22-28H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSHSFQTWCKTFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-o-Galloylbergenin
Reactant of Route 2
4-o-Galloylbergenin
Reactant of Route 3
4-o-Galloylbergenin
Reactant of Route 4
4-o-Galloylbergenin
Reactant of Route 5
4-o-Galloylbergenin
Reactant of Route 6
4-o-Galloylbergenin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.